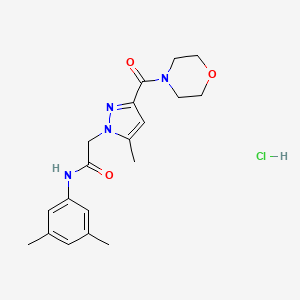

N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride

CAS No.: 1323697-93-3

Cat. No.: VC4387928

Molecular Formula: C19H25ClN4O3

Molecular Weight: 392.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1323697-93-3 |

|---|---|

| Molecular Formula | C19H25ClN4O3 |

| Molecular Weight | 392.88 |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C19H24N4O3.ClH/c1-13-8-14(2)10-16(9-13)20-18(24)12-23-15(3)11-17(21-23)19(25)22-4-6-26-7-5-22;/h8-11H,4-7,12H2,1-3H3,(H,20,24);1H |

| Standard InChI Key | AXQSCZBSNVEXMU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)C.Cl |

Introduction

N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic compound of interest in medicinal chemistry. It features a complex molecular structure incorporating a pyrazole ring, morpholine moiety, and an acetamide group. This compound is typically studied for its potential pharmacological and biochemical properties, including anti-inflammatory and anticancer activities.

Structural Features

The molecular structure of this compound includes:

-

Phenyl Substituents: A 3,5-dimethylphenyl group that contributes to hydrophobic interactions.

-

Pyrazole Core: A 1H-pyrazole ring functionalized with a methyl group and a morpholine-carbonyl substituent.

-

Acetamide Linkage: Connecting the pyrazole to the phenyl group.

-

Hydrochloride Salt: Enhances solubility and stability in biological environments.

Table 1: Key Structural Parameters

| Component | Functional Role |

|---|---|

| 3,5-Dimethylphenyl Group | Hydrophobic interactions |

| Pyrazole Ring | Pharmacophore for bioactivity |

| Morpholine Moiety | Enhances solubility and binding |

| Acetamide Group | Hydrogen bonding capabilities |

Synthesis

The synthesis of N-(3,5-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride involves:

-

Formation of the Pyrazole Ring: Typically through cyclization reactions involving hydrazine derivatives.

-

Introduction of Morpholine: Achieved via acylation or amidation reactions.

-

Hydrochloride Formation: Neutralization with hydrochloric acid to enhance solubility.

Analytical Characterization

The compound is characterized using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): For structural elucidation of hydrogen and carbon environments.

-

Mass Spectrometry (MS): To confirm molecular weight and purity.

-

Infrared Spectroscopy (IR): Identifies functional groups like amides and carbonyls.

-

X-ray Crystallography: Provides detailed three-dimensional structural data.

Table 2: Spectroscopic Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts confirm pyrazole core |

| IR | Peaks for C=O (amide) and N-H bonds |

| MS | Molecular ion peak matches formula |

Biological Activity

This compound has been explored for its potential therapeutic effects:

-

Anti-inflammatory Activity: The pyrazole ring may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer Potential: Morpholine-containing compounds often interact with tumor-specific targets.

Applications

This compound is primarily investigated in:

-

Drug discovery programs targeting inflammation or cancer.

-

Molecular docking studies to predict binding affinities with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume